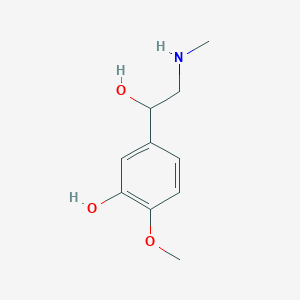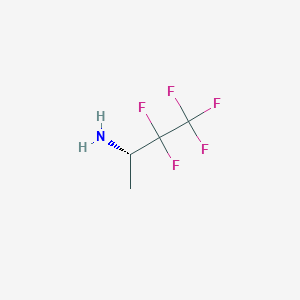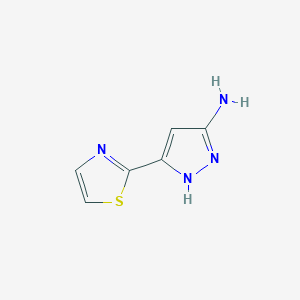aminehydrochloride](/img/structure/B13600498.png)
[(2-Bromo-5-methylphenyl)methyl](methyl)aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-5-methylphenyl)methylaminehydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromine atom, a methyl group, and an amine group attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methylphenyl)methylaminehydrochloride typically involves the bromination of a methyl-substituted benzylamine. The process can be summarized as follows:
Bromination: The starting material, 5-methylbenzylamine, is treated with bromine in the presence of a suitable solvent such as acetic acid. This results in the selective bromination at the 2-position of the benzene ring.
Methylation: The brominated intermediate is then subjected to methylation using methyl iodide in the presence of a base like potassium carbonate. This step introduces the methyl group to the amine nitrogen.
Hydrochloride Formation: Finally, the resulting amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (2-Bromo-5-methylphenyl)methylaminehydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial reactors to ensure efficient bromination.
Continuous methylation: Employing continuous flow reactors for the methylation step to enhance yield and purity.
Purification and crystallization: The final product is purified through crystallization and filtration to obtain the hydrochloride salt in high purity.
化学反应分析
Types of Reactions
(2-Bromo-5-methylphenyl)methylaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amines, or thiols.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, yielding a de-brominated product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Products include hydroxylated, aminated, or thiolated derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: De-brominated amines.
科学研究应用
(2-Bromo-5-methylphenyl)methylaminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Bromo-5-methylphenyl)methylaminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and amine group play crucial roles in binding to active sites, influencing the compound’s biological activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Binding: It can act as an agonist or antagonist at certain receptors, modulating their activity.
相似化合物的比较
(2-Bromo-5-methylphenyl)methylaminehydrochloride can be compared with other similar compounds such as:
(2-Chloro-5-methylphenyl)methylaminehydrochloride: Similar structure but with a chlorine atom instead of bromine.
(2-Bromo-4-methylphenyl)methylaminehydrochloride: Bromine atom at a different position on the benzene ring.
(2-Bromo-5-methylphenyl)methylaminehydrochloride: Ethyl group instead of a methyl group on the amine nitrogen.
Uniqueness
The uniqueness of (2-Bromo-5-methylphenyl)methylaminehydrochloride lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C9H13BrClN |
|---|---|
分子量 |
250.56 g/mol |
IUPAC 名称 |
1-(2-bromo-5-methylphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7-3-4-9(10)8(5-7)6-11-2;/h3-5,11H,6H2,1-2H3;1H |
InChI 键 |
XZLLJLDNBVHTOQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)Br)CNC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[4-(Tert-butyl)phenoxy]pyrrolidine](/img/structure/B13600429.png)










![1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol](/img/structure/B13600521.png)
